molecular formula C41H46Cl2N8O8 B12675544 Bis(2-((4-((2-chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl) azelate CAS No. 93966-60-0

Bis(2-((4-((2-chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl) azelate

Cat. No.: B12675544
CAS No.: 93966-60-0
M. Wt: 849.8 g/mol
InChI Key: UJECUQTYPLKBCF-UHFFFAOYSA-N
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Description

Bis(2-((4-((2-chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl) azelate is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of azo groups, which are known for their vibrant colors and applications in dye chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-((4-((2-chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl) azelate typically involves multiple steps, starting with the preparation of the azo compound. The process begins with the diazotization of 2-chloro-4-nitroaniline, followed by coupling with an appropriate aromatic amine to form the azo dye. This intermediate is then reacted with azelaic acid under controlled conditions to yield the final product. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters and improved efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

Bis(2-((4-((2-chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl) azelate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium dithionite for reduction, and oxidizing agents like potassium permanganate for oxidation. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo groups results in the formation of corresponding amines, while oxidation leads to nitroso derivatives .

Scientific Research Applications

Bis(2-((4-((2-chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl) azelate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(2-((4-((2-chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl) azelate involves its interaction with molecular targets through its azo groups. These groups can undergo reversible redox reactions, making the compound useful in various redox-sensitive applications. The molecular pathways involved include electron transfer processes and the formation of stable complexes with metal ions .

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-((4-((2-chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl) succinate
  • Bis(2-((4-((2-chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl) adipate

Uniqueness

Compared to similar compounds, Bis(2-((4-((2-chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl) azelate exhibits unique properties due to the presence of the azelate moiety. This moiety enhances the compound’s stability and solubility, making it more suitable for specific applications in dye chemistry and material science .

Properties

CAS No.

93966-60-0

Molecular Formula

C41H46Cl2N8O8

Molecular Weight

849.8 g/mol

IUPAC Name

bis[2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl] nonanedioate

InChI

InChI=1S/C41H46Cl2N8O8/c1-3-48(32-16-12-30(13-17-32)44-46-38-22-20-34(50(54)55)28-36(38)42)24-26-58-40(52)10-8-6-5-7-9-11-41(53)59-27-25-49(4-2)33-18-14-31(15-19-33)45-47-39-23-21-35(51(56)57)29-37(39)43/h12-23,28-29H,3-11,24-27H2,1-2H3

InChI Key

UJECUQTYPLKBCF-UHFFFAOYSA-N

Canonical SMILES

CCN(CCOC(=O)CCCCCCCC(=O)OCCN(CC)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)C3=CC=C(C=C3)N=NC4=C(C=C(C=C4)[N+](=O)[O-])Cl

Origin of Product

United States

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